molecular formula C15H16Cl2N2O2S2 B2666918 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2320684-56-6

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2666918
CAS RN: 2320684-56-6
M. Wt: 391.33
InChI Key: VEFDKSJEBWUENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core with a pyrrolidine ring and a thiophene ring as substituents. The exact 3D structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide group and the electron-rich thiophene and pyrrolidine rings. It could potentially undergo reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Human Carbonic Anhydrase Inhibitors

A study on pyrrolidinone-based chlorinated benzenesulfonamide derivatives, including compounds related to 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, revealed their binding affinity and selectivity against recombinant human carbonic anhydrases I-XIV. These compounds showed low nanomolar affinity against cancer-related CA IX, suggesting their potential for further development as CA inhibitors with higher selectivity for specific CA isozymes (Balandis et al., 2020).

Discrimination of Thiophenols

Another application involves a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, highlighting the compound's utility in environmental and biological sciences for detecting relevant toxic benzenethiols and biologically active aliphatic thiols with high sensitivity and selectivity (Wang et al., 2012).

Antitumor and Antibacterial Agents

Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents is another significant research application. These compounds, including variants of 2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide, showed higher activity against various cancer cell lines than the standard drug doxorubicin, in addition to exhibiting high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2,6-dichloro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O2S2/c16-13-2-1-3-14(17)15(13)23(20,21)18-12-4-6-19(9-12)8-11-5-7-22-10-11/h1-3,5,7,10,12,18H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDKSJEBWUENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.